molecular formula C16H21N3O3S B11474654 ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate

ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate

Cat. No.: B11474654
M. Wt: 335.4 g/mol
InChI Key: WYQNKQLWSLDJLE-JXMROGBWSA-N
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Description

Ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various functional groups through reactions such as alkylation, amination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate may be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its structure suggests possible applications in drug development, particularly in targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores, such as clopidogrel and prasugrel, which are known for their antiplatelet activity.

    Amino-Substituted Compounds: Molecules with similar amino substitutions, which may exhibit comparable biological activities.

Uniqueness

Ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl (E)-3-[[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino]but-2-enoate

InChI

InChI=1S/C16H21N3O3S/c1-5-22-12(20)7-10(3)18-14-13-11(8-21-4)6-9(2)19-16(13)23-15(14)17/h6-7,18H,5,8,17H2,1-4H3/b10-7+

InChI Key

WYQNKQLWSLDJLE-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=C(SC2=NC(=CC(=C12)COC)C)N

Canonical SMILES

CCOC(=O)C=C(C)NC1=C(SC2=NC(=CC(=C12)COC)C)N

Origin of Product

United States

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